5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole
CAS No.: 2092666-66-3
Cat. No.: VC3158652
Molecular Formula: C11H13ClN2S
Molecular Weight: 240.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092666-66-3 |
|---|---|
| Molecular Formula | C11H13ClN2S |
| Molecular Weight | 240.75 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole |
| Standard InChI | InChI=1S/C11H13ClN2S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | KXVBWVKAWXIEEN-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl |
Introduction
Chemical Structure and Properties
Structural Features
5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core with three key functional groups: a chloromethyl substituent at position 5, an isopropyl group at the N1 position, and a thiophen-2-yl moiety at position 3. The pyrazole ring serves as the central scaffold, consisting of a five-membered heterocyclic structure containing two adjacent nitrogen atoms at positions 1 and 2.
The spatial arrangement of these substituents creates a molecule with distinct electronic and steric properties. The isopropyl group at N1 introduces hydrophobicity and provides steric hindrance around one of the nitrogen atoms in the pyrazole ring. The thiophen-2-yl group at position 3 contributes additional aromaticity and potential for π-π interactions in biological systems. The chloromethyl group at position 5 represents a reactive functional handle, making this compound valuable as a synthetic intermediate.
Predicted Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C11H13ClN2S | Derived from structural components |
| Molecular Weight | Approximately 240.75 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar pyrazole derivatives |
| Solubility | Moderate solubility in organic solvents (DCM, chloroform); Limited water solubility | Based on functional groups and polarity |
| Melting Point | Approximately 75-95°C | Estimated from similar compounds |
| LogP | Approximately 3.2-3.8 | Calculated based on structural features |
The presence of both polar (pyrazole ring, chloromethyl group) and nonpolar (isopropyl, thiophene) moieties suggests amphiphilic properties, influencing the compound's interactions with biological membranes and potential pharmaceutical applications.
Chemical Reactivity
The reactivity profile of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is dominated by its chloromethyl group, which serves as an electrophilic center susceptible to nucleophilic substitution reactions. This reactive functionality makes the compound particularly valuable as a building block in organic synthesis.
Key reactive features include:
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The chloromethyl group can undergo nucleophilic substitution (SN2) reactions with various nucleophiles (amines, thiols, alcohols), enabling the synthesis of more complex derivatives.
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The pyrazole nitrogen at position 2 possesses weak basic properties and can potentially coordinate with metals or engage in hydrogen bonding.
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The thiophene ring introduces potential sites for electrophilic aromatic substitution, though with decreased reactivity compared to benzene derivatives.
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The isopropyl group provides steric protection to the N1 position, preventing unwanted reactions at this site.
Synthesis Methods
Proposed Synthetic Routes
Based on established methods for synthesizing functionalized pyrazoles, several potential synthetic routes for 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole can be proposed:
Route A: Cyclocondensation Approach
This route involves the cyclocondensation of a hydrazine derivative with an appropriate α,β-unsaturated carbonyl compound containing the thiophene moiety, followed by chloromethylation:
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Reaction of isopropylhydrazine with a suitable α,β-unsaturated carbonyl compound containing the thiophene group
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Formation of the pyrazole ring system
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Chloromethylation at position 5 using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde/HCl
Route B: Direct Functionalization Approach
This alternative approach involves the synthesis of a simpler pyrazole intermediate followed by sequential functionalization:
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Synthesis of 1-isopropylpyrazole via N-alkylation of pyrazole
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Introduction of the thiophene-2-yl group at position 3 via metallation and cross-coupling
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Chloromethylation at position 5 using appropriate reagents
Key Reaction Conditions
The synthesis of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole would likely require careful control of reaction conditions:
| Synthetic Step | Critical Parameters | Potential Challenges |
|---|---|---|
| Pyrazole Formation | Temperature: 60-80°C Solvent: Ethanol or acetonitrile Time: 4-8 hours | Regioselectivity in cyclocondensation |
| N-Alkylation | Base: K2CO3 or NaH Solvent: DMF Temperature: 50-70°C | Controlling mono-alkylation |
| Thiophene Introduction | Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K3PO4 Solvent: Toluene/water Temperature: 80-100°C | Catalyst poisoning by sulfur |
| Chloromethylation | Reagent: ClCH2OCH3/ZnCl2 or (CH2O)n/HCl Solvent: Acetic acid Temperature: 20-40°C | Controlling regioselectivity and preventing polyalkylation |
The nucleophilic substitution reactions for introducing the chloromethyl group typically require polar aprotic solvents like DMF or acetonitrile to facilitate the reaction while minimizing side reactions.
Purification Techniques
Purification of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole would likely involve:
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Column chromatography using silica gel with appropriate eluent systems (hexane/ethyl acetate gradients)
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Recrystallization from suitable solvent systems (e.g., ethanol/water or hexane/DCM)
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Potential use of preparative HPLC for higher purity requirements
The presence of the reactive chloromethyl group necessitates careful handling and storage, preferably under inert atmosphere and low temperature conditions to prevent degradation.
| Structural Feature | Potential Biological Impact |
|---|---|
| Pyrazole Core | Common in anti-inflammatory, antiviral, antimicrobial, and anticancer agents |
| Isopropyl Group | Enhances lipophilicity; May improve blood-brain barrier penetration |
| Thiophene Moiety | Associated with antimicrobial, antifungal, and anticancer activities |
| Chloromethyl Group | Reactive functional group; Potential alkylating properties |
The combination of these structural elements suggests several potential biological activities:
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Antimicrobial Activity: The thiophene moiety, in combination with the pyrazole core, may confer antimicrobial properties.
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Anti-inflammatory Effects: Pyrazole derivatives frequently exhibit anti-inflammatory activity through various mechanisms.
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Enzyme Inhibition: The compound's steric and electronic properties could enable selective interactions with enzyme active sites.
Toxicological Considerations
The presence of a chloromethyl group raises potential toxicological concerns due to its alkylating potential:
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Reactivity: The chloromethyl group may react with nucleophilic centers in biological molecules (proteins, DNA), potentially leading to cytotoxicity.
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Metabolism: The compound could undergo biotransformation, particularly at the chloromethyl position, generating potentially reactive metabolites.
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Environmental Persistence: The combination of halogenated functionality and heterocyclic structure may affect biodegradability.
These considerations highlight the importance of careful toxicological evaluation before any biological applications.
Comparison with Similar Compounds
Structural Analogues
Comparing 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole with related compounds provides context for understanding its properties:
| Compound | Structural Differences | Implications |
|---|---|---|
| 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine | Pyridine ring instead of thiophene; Different chloromethyl position | Increased water solubility; Different electronic properties |
| 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | Methyl instead of isopropyl; Phenyl instead of thiophene | Reduced steric hindrance; Different electronic properties |
| 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole | Lacks chloromethyl group | Reduced reactivity; Different physicochemical properties |
| 5-(hydroxymethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole | Hydroxymethyl instead of chloromethyl | Different reactivity pattern; Increased hydrogen bonding capacity |
Functional Comparison
The reactivity and properties of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole can be compared to similar compounds:
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Reactivity: The chloromethyl group in the target compound would likely be more reactive than hydroxymethyl analogues but potentially less reactive than brominated derivatives.
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Solubility: The compound would likely have lower water solubility compared to pyridine-containing analogues but similar solubility to other thiophene-containing pyrazoles.
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Stability: Compared to compounds lacking the chloromethyl group, the target compound would likely exhibit reduced stability under basic conditions due to potential elimination reactions.
Synthetic Accessibility Assessment
The synthesis of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole presents several challenges:
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Regioselectivity: Controlling the regioselectivity during pyrazole formation and subsequent functionalization requires careful selection of reaction conditions and starting materials.
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Chloromethylation Specificity: Achieving selective chloromethylation at position 5 without affecting the thiophene ring may require optimization of reaction conditions.
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Purification Complexity: Separation from structurally similar byproducts could necessitate advanced chromatographic techniques.
Future Research Directions
Unexplored Applications
Several promising research directions for 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole include:
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Targeted Covalent Inhibitors: Exploring the potential of the chloromethyl group to form covalent bonds with specific biological targets, creating irreversible inhibitors.
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Photoactive Materials: Investigating the electronic properties of thiophene-pyrazole conjugated systems for potential applications in photovoltaics or optical materials.
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Coordination Chemistry: Studying the compound's ability to act as a ligand for transition metals, potentially catalyzing specific reactions.
Methodological Improvements
Developing improved synthetic methodologies would enhance access to this compound and its derivatives:
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Green Chemistry Approaches: Developing more environmentally friendly synthesis methods, potentially using solvent-free conditions or recyclable catalysts.
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Flow Chemistry Applications: Adapting the synthesis to continuous flow conditions to improve scalability and safety, particularly for hazardous steps like chloromethylation.
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Late-Stage Functionalization: Developing methods for the direct functionalization of the thiophene ring in pre-formed pyrazole scaffolds.
Knowledge Gaps
Several aspects of 5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole warrant further investigation:
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Conformational Analysis: Detailed study of the preferred conformations of the molecule, particularly the orientation of the thiophene ring relative to the pyrazole core.
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Reaction Mechanisms: Elucidation of the precise mechanisms of nucleophilic substitution reactions at the chloromethyl position under various conditions.
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Structure-Activity Relationships: Systematic studies correlating structural modifications with biological activity to guide optimization efforts.
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